Methyl 5-acetamidofuran-2-carboxylate
Overview
Description
Methyl 5-acetamidofuran-2-carboxylate: is an organic compound with the molecular formula C8H9NO4 It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of an acetamido group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamidofuran-2-carboxylate typically involves the acylation of furan derivatives. One common method is the cross-ketonization of methyl 2-furoate with acetic acid in the presence of a catalyst such as zirconium dioxide. This reaction is carried out under continuous-flow, gas-phase conditions at a temperature of around 350°C, achieving high selectivity and conversion rates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biomass-derived precursors such as furfural. The process includes the dehydration of biomass to produce furfural, followed by further chemical transformations to introduce the acetamido and carboxylate ester groups. This approach leverages renewable resources and aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamidofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-acetamidofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use as a building block for pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of Methyl 5-acetamidofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Dimethyl furan-2,5-dicarboxylate
- 2,5-Furandicarboxylic acid
Uniqueness
Methyl 5-acetamidofuran-2-carboxylate is unique due to the presence of both an acetamido group and a carboxylate ester group, which confer distinct chemical reactivity and biological activity compared to other furan derivatives. Its specific structural features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 5-acetamidofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(10)9-7-4-3-6(13-7)8(11)12-2/h3-4H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNUFCFGWWVMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(O1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185151 | |
Record name | Acetamide, N-(2-methoxycarbonylfuryl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31230-24-7 | |
Record name | Acetamide, N-(2-methoxycarbonylfuryl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2-methoxycarbonylfuryl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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